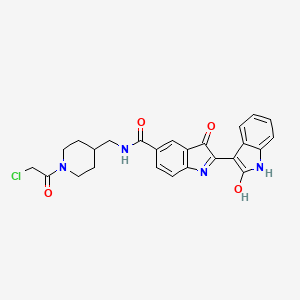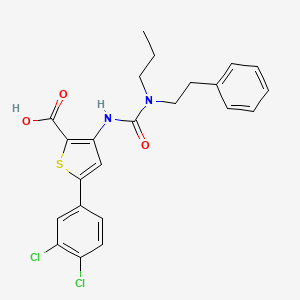
Imp2-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imp2-IN-3 is a compound that targets the insulin-like growth factor 2 messenger ribonucleic acid binding protein 2. This protein is part of a highly conserved family of ribonucleic acid binding proteins that regulate the localization, stability, and translation of messenger ribonucleic acid. This compound has shown potential in various scientific research applications, particularly in the fields of cancer and metabolic disorders.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Imp2-IN-3 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the desired purity and yield of the final product. Common techniques used in the synthesis include organic reactions such as nucleophilic substitution, oxidation, and reduction.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Imp2-IN-3 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: this compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms with different chemical properties.
Wissenschaftliche Forschungsanwendungen
Imp2-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the function of insulin-like growth factor 2 messenger ribonucleic acid binding protein 2 in various chemical reactions.
Biology: this compound is used to investigate the role of insulin-like growth factor 2 messenger ribonucleic acid binding protein 2 in cellular processes such as cell proliferation, migration, and invasion.
Medicine: Potential therapeutic applications in cancer treatment, as it can inhibit the function of insulin-like growth factor 2 messenger ribonucleic acid binding protein 2, which is implicated in tumorigenesis.
Industry: Utilized in the development of new drugs and therapeutic agents targeting insulin-like growth factor 2 messenger ribonucleic acid binding protein 2.
Wirkmechanismus
Imp2-IN-3 exerts its effects by binding to the insulin-like growth factor 2 messenger ribonucleic acid binding protein 2, thereby inhibiting its function. This inhibition disrupts the regulation of messenger ribonucleic acid localization, stability, and translation, leading to altered cellular processes. The molecular targets and pathways involved include the insulin-like growth factor 2 signaling pathway, which plays a critical role in cell growth, metabolism, and tumorigenesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imp1-IN-1: Targets insulin-like growth factor 2 messenger ribonucleic acid binding protein 1 and has similar applications in cancer research.
Imp3-IN-2: Inhibits insulin-like growth factor 2 messenger ribonucleic acid binding protein 3 and is used in studies related to metabolic disorders.
Uniqueness
Imp2-IN-3 is unique in its specificity for insulin-like growth factor 2 messenger ribonucleic acid binding protein 2, making it a valuable tool for studying the distinct functions of this protein. Its ability to selectively inhibit insulin-like growth factor 2 messenger ribonucleic acid binding protein 2 provides insights into the role of this protein in various diseases and offers potential therapeutic applications.
Eigenschaften
Molekularformel |
C23H22Cl2N2O3S |
|---|---|
Molekulargewicht |
477.4 g/mol |
IUPAC-Name |
5-(3,4-dichlorophenyl)-3-[[2-phenylethyl(propyl)carbamoyl]amino]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C23H22Cl2N2O3S/c1-2-11-27(12-10-15-6-4-3-5-7-15)23(30)26-19-14-20(31-21(19)22(28)29)16-8-9-17(24)18(25)13-16/h3-9,13-14H,2,10-12H2,1H3,(H,26,30)(H,28,29) |
InChI-Schlüssel |
XPIUIWJKEDLORV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC1=CC=CC=C1)C(=O)NC2=C(SC(=C2)C3=CC(=C(C=C3)Cl)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





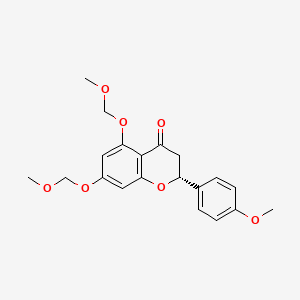
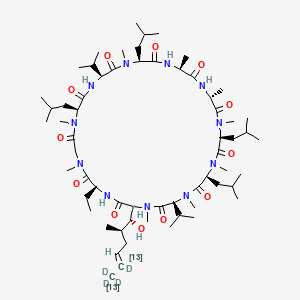



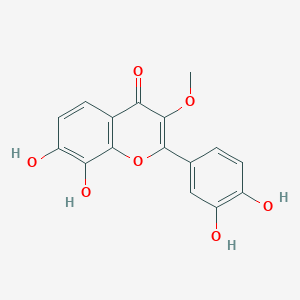

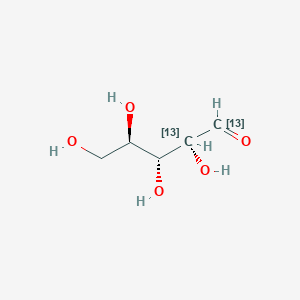
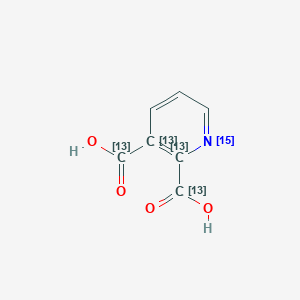
![[(2R,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-N-[hydroxy(phosphonooxy)phosphoryl]phosphonamidic acid](/img/structure/B12386668.png)
